[4-(2-methoxyphenyl)piperazin-1-yl]-(9H-xanthen-9-yl)methanone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-METHOXYPHENYL)PIPERAZINOMETHANONE typically involves the reaction of 2-methoxyphenylpiperazine with a xanthone derivative under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve a high yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making it feasible for commercial applications. The use of advanced purification techniques, such as chromatography, further enhances the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2-METHOXYPHENYL)PIPERAZINOMETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
4-(2-METHOXYPHENYL)PIPERAZINOMETHANONE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a tool for investigating biological processes and interactions at the molecular level.
Medicine: The compound has shown potential in developing new therapeutic agents, particularly for neurodegenerative and psychiatric disorders.
Industry: It is utilized in the development of new materials and chemical products with specific properties
Mechanism of Action
The mechanism of action of 4-(2-METHOXYPHENYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to activate serotonergic receptors, including 5-HT1A and 5-HT2A/C receptors, which play a crucial role in its antidepressant-like effects. The compound’s ability to modulate these receptors contributes to its therapeutic potential in treating mood disorders .
Comparison with Similar Compounds
Similar Compounds
6-methoxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-xanthen-9-one: Another xanthone derivative with similar biological properties.
5-chloro-2-((4-(3-methoxyphenyl)piperazin-1-yl)methyl)-9H-xanthen-9-one hydrochloride: Known for its SIRT2 inhibitory activity.
Uniqueness
4-(2-METHOXYPHENYL)PIPERAZINOMETHANONE stands out due to its specific interaction with serotonergic receptors, which is not commonly observed in other xanthone derivatives. This unique mechanism of action makes it a promising candidate for further research and development in the field of neuropharmacology .
Properties
Molecular Formula |
C25H24N2O3 |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
[4-(2-methoxyphenyl)piperazin-1-yl]-(9H-xanthen-9-yl)methanone |
InChI |
InChI=1S/C25H24N2O3/c1-29-23-13-7-4-10-20(23)26-14-16-27(17-15-26)25(28)24-18-8-2-5-11-21(18)30-22-12-6-3-9-19(22)24/h2-13,24H,14-17H2,1H3 |
InChI Key |
YPWSVFOXVRZRPQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Origin of Product |
United States |
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